2-ethoxy-N-(2-ethylhexyl)nicotinamide
Description
2-Ethoxy-N-(2-ethylhexyl)nicotinamide is a nicotinamide derivative characterized by an ethoxy substituent at the 2-position of the pyridine ring and a 2-ethylhexyl group attached via an amide bond. Nicotinamide derivatives are widely studied for their biological activities, including enzyme modulation and receptor binding.
Properties
Molecular Formula |
C16H26N2O2 |
|---|---|
Molecular Weight |
278.396 |
IUPAC Name |
2-ethoxy-N-(2-ethylhexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-4-7-9-13(5-2)12-18-15(19)14-10-8-11-17-16(14)20-6-3/h8,10-11,13H,4-7,9,12H2,1-3H3,(H,18,19) |
InChI Key |
NVGFXILFSZVKPU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=C(N=CC=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Nicotinamide Derivatives
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide
- Key Differences : Chlorine substitution at the 2-position and a hydroxyethyl-methylamide side chain.
- Functional Impact : The chlorine atom may alter electronic properties and binding affinity, while the hydroxyethyl group introduces hydrogen-bonding capacity, contrasting with the lipophilic 2-ethylhexyl chain in the target compound .
2-Ethylhexyl-Containing Compounds
Bis(2-ethylhexyl) Phthalate (DEHP)
- Structure : Features two 2-ethylhexyl groups esterified to phthalic acid.
- Comparison : While DEHP shares the 2-ethylhexyl group, its ester bonds are less stable than the amide bond in 2-ethoxy-N-(2-ethylhexyl)nicotinamide, leading to environmental persistence and endocrine-disrupting effects .
- Toxicity: DEHP is a known endocrine disruptor, raising concerns about reproductive and developmental toxicity, whereas amide derivatives like the target compound may exhibit reduced leaching and bioaccumulation risks .
Di(2-ethylhexyl) Adipate
2-Ethylhexyl Chloroformate
- Reactivity : A reactive intermediate used in chemical synthesis. The 2-ethylhexyl group here is part of a chloroformate ester, contrasting with the stable amide linkage in the target compound. Higher acute toxicity (AEGL-1 values: 0.11 ppm) limits its utility compared to pharmacologically oriented nicotinamides .
Other Amides with Alkyl Chains
2-Ethyl-N,N-Dimethylhexanamide
- Structure: A simple alkylamide with a dimethylamino group.
- This highlights the importance of the pyridine ring in the target compound’s bioactivity .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Bond Type | LogP (Predicted) | Application | Toxicity Concerns |
|---|---|---|---|---|---|
| This compound | Ethoxy, 2-ethylhexylamide | Amide | ~3.5 (estimated) | Pharmaceuticals | Not well characterized |
| DEHP | Two 2-ethylhexyl esters | Ester | 7.5 | Plasticizer | Endocrine disruption |
| 4-Methoxy-N-[...]nicotinamide | Methoxy, trifluoromethyl-biphenyl | Amide | ~4.0 | Pharmacological agonist | Selective toxicity |
| 2-Ethylhexyl Chloroformate | Chloroformate ester | Ester | 2.8 | Chemical synthesis | High acute toxicity |
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Water Solubility (mg/L) | Stability |
|---|---|---|---|
| This compound | ~292.4 | Low (estimated) | High (amide bond) |
| DEHP | 390.6 | 0.003 | Low (ester hydrolysis) |
| Di(2-ethylhexyl) Adipate | 370.5 | 0.1 | Moderate |
Research Findings and Implications
- Stability : The amide bond in this compound likely confers greater hydrolytic stability compared to esters like DEHP, reducing environmental persistence .
- Bioactivity : Structural analogs (e.g., ) suggest nicotinamide derivatives with ethoxy/methoxy groups and lipophilic chains are promising for drug design, though substituent choice critically affects selectivity .
- Safety : While 2-ethylhexyl-containing esters raise toxicity concerns, amides may mitigate these risks, warranting further toxicological studies on the target compound .
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